molecular formula C12H17NO3 B5010535 N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide

N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide

Cat. No. B5010535
M. Wt: 223.27 g/mol
InChI Key: UOTRTRKEJVWESH-UHFFFAOYSA-N
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Description

MMEA is a chemical compound that was first synthesized in the 1970s as an intermediate for the production of herbicides. However, in recent years, it has gained attention for its potential scientific research applications. MMEA is a white crystalline powder that is soluble in organic solvents. It has a molecular weight of 263.34 g/mol and a melting point of 94-96°C.

Mechanism of Action

The mechanism of action of MMEA is not fully understood. However, it has been suggested that MMEA may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX enzymes, MMEA may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
MMEA has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of MMEA.

Advantages and Limitations for Lab Experiments

One advantage of using MMEA in lab experiments is its potential as an anti-inflammatory, analgesic, and antipyretic agent. It may also have potential as an anti-cancer agent. However, one limitation of using MMEA is that its mechanism of action is not fully understood, and further studies are needed to fully understand its effects.

Future Directions

There are several future directions for the study of MMEA. One direction is to further investigate its mechanism of action, as this will help to better understand its effects. Another direction is to study its potential as an anti-cancer agent, as this could lead to the development of new cancer treatments. Additionally, MMEA could be studied for its potential as a treatment for other diseases, such as arthritis and Alzheimer's disease.
In conclusion, MMEA is a chemical compound that has gained attention in recent years for its potential scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, as well as potential as an anti-cancer agent. However, further studies are needed to fully understand its effects and mechanism of action.

Synthesis Methods

The synthesis of MMEA involves the reaction of 2-methylphenol with sodium hydroxide to form 2-methylphenoxide. The 2-methylphenoxide is then reacted with 2-chloro-N-(2-methoxyethyl)acetamide to form MMEA.

Scientific Research Applications

MMEA has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. MMEA has also been found to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10-5-3-4-6-11(10)16-9-12(14)13-7-8-15-2/h3-6H,7-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTRTRKEJVWESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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